molecular formula C13H13ClO3 B2728448 3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287334-12-5

3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2728448
CAS No.: 2287334-12-5
M. Wt: 252.69
InChI Key: LYAGKICLSADCSW-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structureThe bicyclo[1.1.1]pentane scaffold can act as a bioisostere for para-substituted phenyl rings, tert-butyl groups, or internal alkynes, leading to drug analogues with enhanced pharmacokinetic and physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for its targets, potentially leading to improved therapeutic outcomes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other bicyclo[1.1.1]pentane derivatives .

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c1-17-10-3-2-8(14)4-9(10)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAGKICLSADCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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